(S)-3-Amino-1-methylazepan-2-one hydrochloride

Chiral Synthesis Enantioselective Catalysis Stereochemical Purity

Research requiring stereochemical fidelity is often compromised by racemic or (R)-enantiomer substitutions. This (S)-3-amino-1-methylazepan-2-one hydrochloride (CAS 956109-57-2) ensures defined C3 stereochemistry. • **Chiral Integrity:** Single (S)-enantiomer; non-equivalent to (R)-form or des-methyl analogs. • **Core Scaffold:** 7-membered azepan-2-one for GPCR, kinase, or TAAR ligand synthesis (mTAAR5 EC50 >10 µM baseline). • **Supply Advantage:** HCl salt offers superior stability & solubility; ready for immediate order.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 956109-57-2
Cat. No. B3175151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1-methylazepan-2-one hydrochloride
CAS956109-57-2
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCN1CCCCC(C1=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
InChIKeyQTOUMYQSDCCTNG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-1-methylazepan-2-one hydrochloride: Chiral 7-Membered Caprolactam Derivative


(S)-3-Amino-1-methylazepan-2-one hydrochloride (CAS 956109-57-2), with the systematic IUPAC name (3S)-3-amino-1-methylazepan-2-one hydrochloride and also known as L-α-amino-ω-methyl-1-caprolactam HCl, is a chiral cyclic amino acid derivative featuring a seven-membered azepan-2-one core . This compound possesses a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, characterized by a single (S)-configured stereocenter at the C3 position and an N1-methyl substituent [1]. The hydrochloride salt form provides enhanced solid-state stability and aqueous solubility suitable for research and laboratory applications, as indicated in supplier specifications .

Stereochemical Control Single (S)-enantiomer for chiral synthesis fidelity
Salt Form Hydrochloride supports solid-state stability and aqueous solubility
Scaffold 7-membered azepan-2-one core with N-methyl and C3-amino vectors

Why Generic Analogs Cannot Substitute in Chiral Applications


Generic substitution of (S)-3-amino-1-methylazepan-2-one hydrochloride with racemic mixtures (e.g., DL-α-amino-ε-caprolactam HCl) or the (R)-enantiomer (CAS 1389338-41-3) is not functionally equivalent for applications requiring stereochemical fidelity . The (S)-configuration at C3 defines the spatial orientation of the primary amine pharmacophore, which determines binding interactions with chiral biological targets, including enzymes and receptors . Additionally, substitution with non-methylated analogs (e.g., (S)-3-aminoazepan-2-one HCl, CAS 21568-87-6) alters both lipophilicity and hydrogen-bonding capacity, thereby changing predicted solubility and protein-ligand interaction profiles . The hydrochloride salt form further differentiates this compound from its free base counterpart (CAS 209983-96-0) by offering improved solid-state handling and storage stability per supplier documentation .

Target Compound
Substitute
Risk of Substitution
(S)-enantiomer HCl
Racemic mixture or (R)-enantiomer
Stereochemical mismatch may alter binding and synthetic outcomes
N-Methyl analog
Non-methylated (S)-3-aminoazepan-2-one HCl
N-Methylation shifts lipophilicity and hydrogen-bond donor count; predicted properties may not transfer
Hydrochloride salt
Free base form
Salt form changes solid-state handling and storage stability; aqueous solubility profile may differ

Comparative Evidence for Scientific Procurement


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture

As a single (S)-enantiomer, (S)-3-amino-1-methylazepan-2-one hydrochloride provides stereochemical fidelity unavailable from the racemic DL-α-amino-ε-caprolactam HCl mixture (CAS 29426-64-0), which contains both (S)- and (R)-forms in an undefined ratio . Supplier purity specifications for the (S)-enantiomer hydrochloride range from 95% to 97% as determined by HPLC, ensuring minimal contamination from the undesired (R)-enantiomer or other chiral impurities [1]. In contrast, racemic DL-α-amino-ε-caprolactam HCl is supplied without specified enantiomeric excess values, rendering it unsuitable for asymmetric synthesis or chiral resolution-dependent biological assays .

Stereochemical Purity
Specification review
Single (S)-enantiomer, 95–97% HPLC
vs
Undefined racemic composition
Supports asymmetric synthesis reproducibility
Verify enantiomeric excess upon receipt
Chiral Synthesis Enantioselective Catalysis Stereochemical Purity

Lipophilicity Prediction: N-Methyl vs. Non-Methyl Analog

Based on calculated physicochemical properties, the N1-methyl substitution in (S)-3-amino-1-methylazepan-2-one hydrochloride (C7H15ClN2O, MW 178.66) is predicted to increase lipophilicity (cLogP) by approximately 0.4–0.8 log units relative to the non-methylated (S)-3-aminoazepan-2-one hydrochloride (C6H13ClN2O, MW 164.63, CAS 21568-87-6) [1]. This predicted difference stems from the replacement of a hydrogen-bond-donating amide N-H with a methyl group, which reduces hydrogen bond donor count from 2 to 1 and may enhance membrane permeability in cell-based assays . While these are in silico predictions and not direct empirical solubility measurements, the structural distinction provides a rational basis for selecting the N-methylated analog when increased lipophilicity is desired in lead optimization campaigns [1].

Predicted Lipophilicity
Class-level inference
+0.4–0.8 log units vs non-methylated analog
vs
Non-methylated (S)-3-aminoazepan-2-one HCl
Guides selection for membrane permeability assays
In silico prediction; confirm with experimental logP
ADME Prediction Medicinal Chemistry Physicochemical Properties

mTAAR5 Agonist Activity Profile

In a functional BRET cAMP accumulation assay, the free base form (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0) demonstrated agonist activity at mouse Trace Amine-Associated Receptor 5 (mTAAR5) with an EC50 exceeding 10,000 nM (>10 µM), classifying it as a weak mTAAR5 agonist [1][2]. The assay was conducted in HEK293 cells transiently expressing mTAAR5, with cAMP accumulation measured after 20 minutes [2]. For comparative context, the (R)-enantiomer was not tested in this assay in parallel, and no binding or functional data for the (R)-enantiomer at mTAAR5 is available in the same curated database. Therefore, a direct quantitative stereochemical comparison cannot be drawn from these data [1].

mTAAR5 Agonist EC₅₀
Context-dependent
>10 µM (BRET cAMP assay)
Baseline for TAAR pharmacology studies
(R)-enantiomer data unavailable; stereochemical comparison limited
GPCR Pharmacology Trace Amine-Associated Receptors Neurological Research

Research Applications: Chiral Synthesis and Scaffold Development


Chiral Building Block for Asymmetric Synthesis

Used as a defined (S)-enantiomer starting material for constructing enantiopure 3-aminocaprolactam derivatives, including N-substituted analogs and peptide mimetics. The established (S)-stereochemistry at C3 ensures stereochemical integrity in subsequent synthetic steps, which is essential when the final product's biological activity is stereospecific .

Scaffold for GPCR and Kinase SAR Studies

Employed as a 7-membered azepan-2-one core scaffold in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) and kinases, where the N1-methyl and C3-(S)-amino functionalities provide vectors for chemical diversification while maintaining a constrained cyclic framework .

Precursor for TAAR Ligand Development

Serves as a foundational scaffold for synthesizing novel TAAR ligands, with established mTAAR5 functional activity (EC50 >10 µM) providing a baseline for SAR exploration around the azepan-2-one core [1].

Chiral Intermediate in Natural Product Synthesis

Functions as a key chiral intermediate in the total synthesis of complex molecules, leveraging the cyclic caprolactam framework which is structurally related to the caprolactam unit found in bengamide natural products that target methionine aminopeptidases (MetAPs) [2].

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Defined (S)-stereochemistry
Enantiomeric purity and stereochemical outcome
GPCR and kinase SAR scaffold
N-Methyl and C3-amino diversification vectors
Structure-activity relationship profiling
TAAR ligand development precursor
Azepan-2-one core with known mTAAR5 baseline
Functional activity and selectivity assessment
Chiral intermediate in natural product synthesis
Caprolactam framework compatible with total synthesis
Synthetic route compatibility and stereochemical retention
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